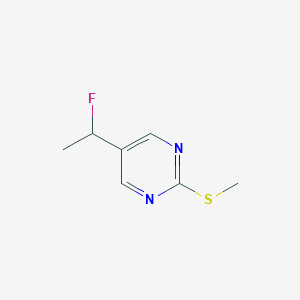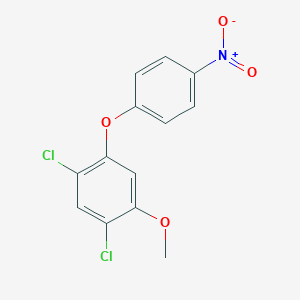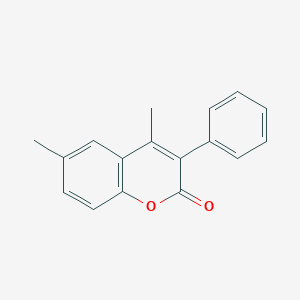
(4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde, also known as TMDCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMDCA is a chiral molecule that has a unique structure, making it an interesting subject for scientific research.
科学的研究の応用
(4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde has shown potential applications in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science. (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde can be used as a chiral building block for the synthesis of various compounds. It has been used in the synthesis of chiral alcohols, amino acids, and other chiral compounds. (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde has also been explored for its potential use in the development of new drugs and pharmaceuticals due to its unique structure.
作用機序
The mechanism of action of (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde is not well understood. However, it has been suggested that (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde may act as a chiral auxiliary in various reactions, facilitating the formation of chiral compounds. Additionally, (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde has been shown to exhibit antioxidant and anti-inflammatory properties, which may be due to its ability to scavenge free radicals and inhibit the production of inflammatory cytokines.
生化学的および生理学的効果
(4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases. (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde has also been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new anticancer drugs.
実験室実験の利点と制限
One of the main advantages of (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde is its simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde is a chiral molecule, making it an interesting subject for research in the field of chiral chemistry. However, (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde has limitations in terms of its stability and reactivity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde. One area of research could be the development of new drugs and pharmaceuticals based on the antioxidant and anti-inflammatory properties of (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde. Another area of research could be the synthesis of new chiral compounds using (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde as a building block. Additionally, the mechanism of action of (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde could be further explored to gain a better understanding of its biological effects. Overall, (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde has shown great potential for various applications in scientific research, and further research is needed to fully understand its properties and potential applications.
合成法
The synthesis of (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde involves the reaction of 2,2,5-trimethyl-1,3-dioxolane-4-methanol with sodium chlorite and acetic acid. The reaction results in the formation of (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde as a white solid with a melting point of 46-48°C. The synthesis method is relatively simple and can be performed in a laboratory setting with ease.
特性
CAS番号 |
112709-69-0 |
|---|---|
製品名 |
(4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde |
分子式 |
C7H12O3 |
分子量 |
144.17 g/mol |
IUPAC名 |
(4R,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carbaldehyde |
InChI |
InChI=1S/C7H12O3/c1-5-6(4-8)10-7(2,3)9-5/h4-6H,1-3H3/t5-,6+/m1/s1 |
InChIキー |
BWFCUWGVXQIDQS-RITPCOANSA-N |
異性体SMILES |
C[C@@H]1[C@@H](OC(O1)(C)C)C=O |
SMILES |
CC1C(OC(O1)(C)C)C=O |
正規SMILES |
CC1C(OC(O1)(C)C)C=O |
同義語 |
1,3-Dioxolane-4-carboxaldehyde, 2,2,5-trimethyl-, cis- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



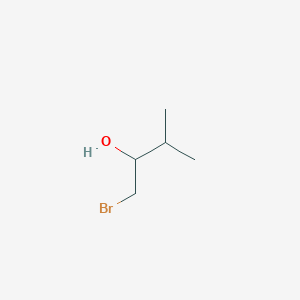
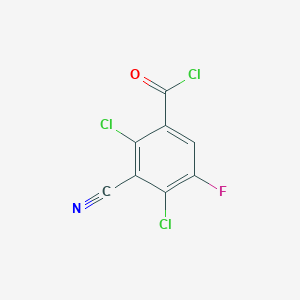
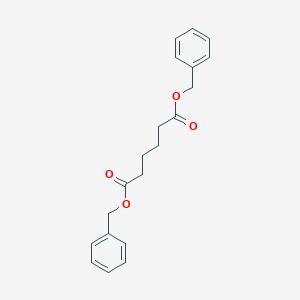
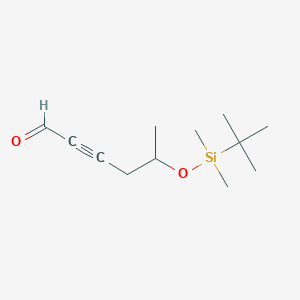
![Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]-](/img/structure/B44415.png)
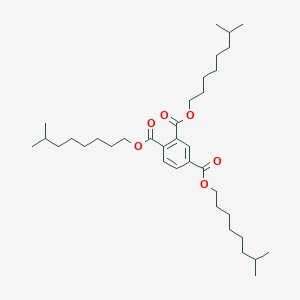
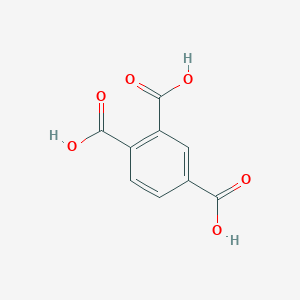
![[(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate](/img/structure/B44419.png)
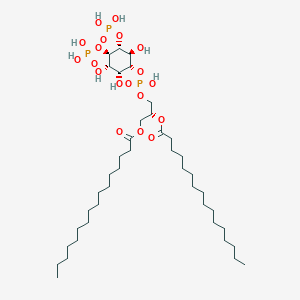
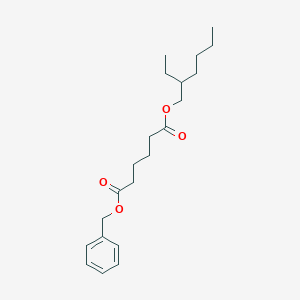
![(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B44423.png)
